molecular formula C6H9N3O2 B1266758 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione CAS No. 49738-24-1

5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Cat. No. B1266758
Key on ui cas rn: 49738-24-1
M. Wt: 155.15 g/mol
InChI Key: KPADHLBAZFIMTA-UHFFFAOYSA-N
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Patent
US08623880B2

Procedure details

To a stirred solution of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (2.0 g, 10.802 mmol) in methanol (200 mL), 10% Pd—C (0.500 g) was added under hydrogen atmosphere and the reaction mixture was stirred at room temperature for 2 h. Reaction mixture was filtered through a celite bed and washed with methanol. The filtrate was collected and concentrated under reduced pressure to give 1.5 g of the product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5](=[O:11])[N:4]([CH3:12])[C:3]1=[O:13]>CO.[Pd]>[NH2:8][C:6]1[C:5](=[O:11])[N:4]([CH3:12])[C:3](=[O:13])[N:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1C(N(C(C(=C1)[N+](=O)[O-])=O)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a celite bed
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(N(C(N(C1)C)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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